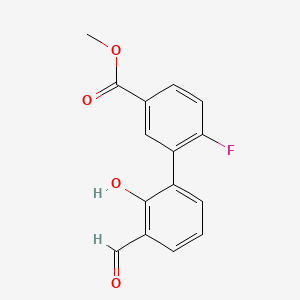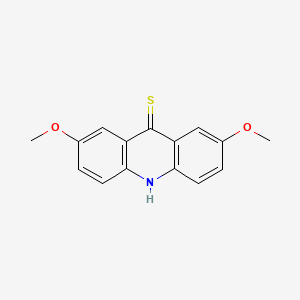
2,7-dimethoxyacridine-9(10H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine derivatives are widely used in various fields due to their unique properties . They are used as antiseptics, disinfectants, antibiotics, and fluorescent dyes, as well as a subunit of optical sensor molecules of various analytical applications .
Synthesis Analysis
The synthesis of acridine derivatives often involves the reaction of a suitable precursor with a reagent that can introduce the acridine ring . The specific synthesis process can vary depending on the desired acridine derivative .Molecular Structure Analysis
The molecular structure of acridine derivatives can be quite complex, with various substituents attached to the acridine ring . These substituents can greatly influence the properties of the compound .Chemical Reactions Analysis
Acridine derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions . The specific reactions that a given acridine derivative can undergo depend on its structure and the conditions of the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of acridine derivatives can be influenced by their structure, particularly the substituents attached to the acridine ring . These properties can include solubility, melting point, boiling point, and various spectroscopic properties .Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a crucial role in synthesizing structurally complex molecules, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, which are significant in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The development of these molecules often requires sophisticated synthetic pathways facilitated by hybrid catalysis (Parmar, Vala, & Patel, 2023).
Analytical Methods for Antioxidant Activity
The determination of antioxidant activity is vital across various fields, including food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are among the critical methods for assessing the antioxidant potential of compounds, offering insights into their chemical behavior and interaction with biological systems (Munteanu & Apetrei, 2021).
Photocatalytic Degradation of Pollutants
The photocatalytic degradation of pollutants using TiO2-UV processes exemplifies the application of catalytic methods in environmental cleanup. This approach is effective in mineralizing aromatic and alicyclic pollutants, such as pyridine and morpholine, elucidating the pathways and by-products of photocatalytic reactions, which contributes to our understanding of environmental remediation techniques (Pichat, 1997).
Coordination Chemistry and Corrosion Inhibition
The study of coordination compounds, including quinoline derivatives, provides insights into the design of anticorrosive materials. These compounds, due to their high electron density and ability to form stable chelating complexes with metal surfaces, are critical in developing new materials for corrosion protection, showcasing the intersection of organic chemistry and materials science (Verma, Quraishi, & Ebenso, 2020).
Metal-to-Ligand Charge Transfer in Coordination Compounds
Cuprous bis-phenanthroline compounds, with their metal-to-ligand charge transfer (MLCT) excited states, highlight the importance of electronic properties in coordination chemistry. These compounds, particularly when disubstituted at specific positions, exhibit long-lived excited states, which are crucial for understanding the photophysical behavior of coordination compounds and their applications in fields such as photovoltaics and photochemistry (Scaltrito et al., 2000).
Mechanism of Action
Target of Action
Acridine derivatives, which include 2,7-dimethoxyacridine-9(10h)-thione, have been shown to interact with various biomolecular targets due to their semi-planar heterocyclic structure .
Mode of Action
Nevertheless, acridine derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These properties are attributed to their ability to interact appreciably with different biomolecular targets .
Biochemical Pathways
Acridine derivatives have been shown to be effective as inhibitors of acetylcholinesterase , suggesting that they may affect cholinergic signaling pathways.
Result of Action
Acridine derivatives have been shown to exhibit a broad range of biological activities, suggesting that they may induce a variety of molecular and cellular changes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,7-dimethoxy-10H-acridine-9-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-17-9-3-5-13-11(7-9)15(19)12-8-10(18-2)4-6-14(12)16-13/h3-8H,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIXPCWJIJDTNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=S)C=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184582-60-3 |
Source


|
| Record name | 2,7-Dimetoxy-9-thioacridinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184582603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B578779.png)
![4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid](/img/structure/B578780.png)
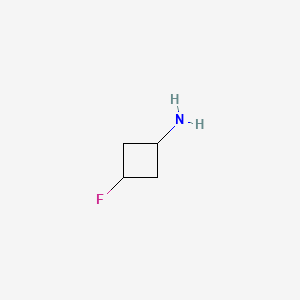
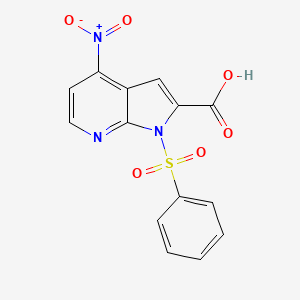
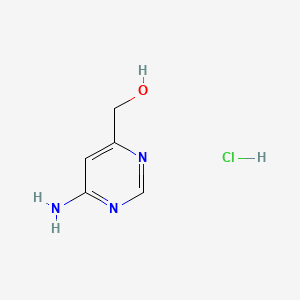
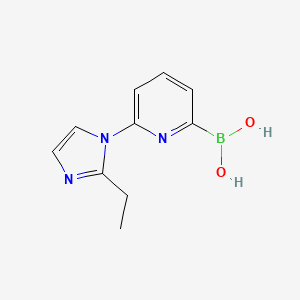


![2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)isonicotinonitrile](/img/structure/B578790.png)
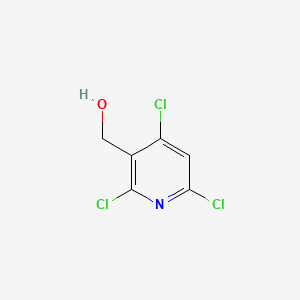
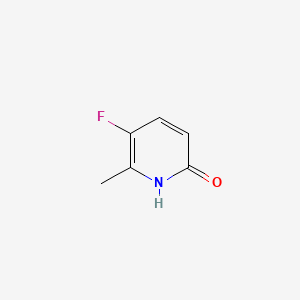
![tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B578795.png)

